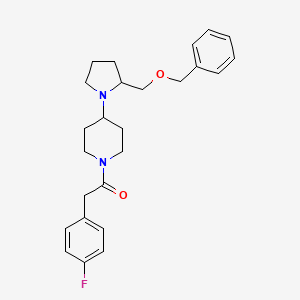
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C25H31FN2O2 and its molecular weight is 410.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, a compound characterized by its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its pharmacological significance.
The molecular formula of the compound is C22H32N2O2 with a molecular weight of 356.5 g/mol. The structure includes a piperidine ring, a pyrrolidine moiety, and a benzyloxy group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N2O2 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 2034251-34-6 |
Anticancer Properties
Studies on structurally related compounds have revealed promising anticancer activities. For example, N-benzyl derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest, although specific data on this compound's anticancer effects remain to be elucidated through dedicated studies .
Neuropharmacological Effects
The piperidine and pyrrolidine components of the compound suggest possible interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin and dopamine receptors, which could implicate this compound in modulating mood disorders or neurodegenerative conditions. Further research is necessary to confirm these effects specifically for this compound .
Case Studies
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that benzyl derivatives showed high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. This suggests that our compound may exhibit similar antimicrobial properties .
- Anticancer Activity : Research into N-benzyl amides indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of cell growth pathways .
- Neuropharmacological Studies : Compounds with similar structural motifs have been shown to influence neurotransmitter systems significantly, indicating potential use in treating anxiety or depression .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2/c26-22-10-8-20(9-11-22)17-25(29)27-15-12-23(13-16-27)28-14-4-7-24(28)19-30-18-21-5-2-1-3-6-21/h1-3,5-6,8-11,23-24H,4,7,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAKPRBUNCLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














